molecular formula C9H6N2O3 B2930677 4-(1,2,4-oxadiazol-3-yl)benzoic Acid CAS No. 340736-83-6

4-(1,2,4-oxadiazol-3-yl)benzoic Acid

Cat. No. B2930677
CAS RN: 340736-83-6
M. Wt: 190.158
InChI Key: SNWYSDYAFFVDKV-UHFFFAOYSA-N
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Description

4-(1,2,4-oxadiazol-3-yl)benzoic Acid is a chemical compound with the molecular formula C9H6N2O3 . It is a type of heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements . In this case, the ring structure includes nitrogen and oxygen atoms .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, such as this compound, has been a topic of interest in medicinal chemistry due to their wide range of biological applications . The synthesis process often involves esterification, cyanation, cyclization, and aminolysis reactions . For instance, one study reported the synthesis of 1,2,4-oxadiazole linked 5-fluorouracil derivatives, which were then investigated for their anticancer activity .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the number and types of atoms and their arrangement .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse and can lead to a variety of products with different biological activities . For instance, one study reported the synthesis of 3′,4′-diaryl-4′H-spiro[indoline-3,5′-[1′,2′,4’]oxadiazol]-2-ones through a reaction involving isatin and aniline .

Scientific Research Applications

Synthesis Techniques and Methodologies

  • Synthesis Approaches : A novel approach for synthesizing 4-(1,2,4-oxadiazol-3-yl)benzoic acid involves selective oxidation of 5-R-3-tolyl-1,2,4-oxadiazoles with air oxygen, utilizing a cobalt acetate catalytic system. This method offers higher yields and a shorter sequence of steps compared to traditional procedures (Krasouskaya et al., 2015).
  • One-Pot Synthesis : An efficient one-pot synthesis method has been developed for 3,5-diaryl substituted 1,2,4-oxadiazoles, using gem-dibromomethylarenes as benzoic acid equivalents. This methodology is significant for both medicinal and material chemistry applications (Vinaya et al., 2019).

Applications in Material Science and Chemistry

  • Liquid Crystalline Properties : Studies on compounds containing the 1,2,4-oxadiazole ring, including this compound derivatives, have shown their potential in liquid crystalline materials. The variations in their liquid crystalline properties are influenced by different terminal groups and the oxadiazole ring itself (Ali & Tomi, 2018).
  • Optoelectronic Applications : Aromatic oxadiazole polymers, synthesized from benzoic acids and related derivatives, have been explored for their optical and electrochemical properties. These properties are particularly relevant for their use in electroluminescent devices (Li et al., 1995).

Medicinal Chemistry Applications

  • Antibacterial and Antitubercular Agents : Some benzoic acid hydrazide analogs and derived oxadiazole compounds have been identified as potential antibacterial and antitubercular agents. These compounds exhibit significant activity against various bacterial strains and Mycobacterium tuberculosis (Joshi et al., 2008).

Future Directions

The future directions in the research of 1,2,4-oxadiazole derivatives, such as 4-(1,2,4-oxadiazol-3-yl)benzoic Acid, include the design of new chemical entities with potential anti-infective activity . There is also a need for further studies to investigate their anticancer activity towards a panel of human cancer cell lines . Moreover, there is potential for further refinement of 1,2,4-oxadiazole as anti-infective agents .

properties

IUPAC Name

4-(1,2,4-oxadiazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)7-3-1-6(2-4-7)8-10-5-14-11-8/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWYSDYAFFVDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

340736-83-6
Record name 4-(1,2,4-oxadiazol-3-yl)benzoic acid
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